Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
Description
Nomenclature and Structural Characterization of Tetrapotassium Dihydrogen (Nitrilotris(Methylene))Trisphosphonate
Systematic IUPAC Nomenclature and CAS Registry Analysis
This compound is formally identified by the IUPAC name tetrapotassium [bis(phosphonatomethyl)amino]methylphosphonic acid . This nomenclature reflects the compound’s tetra-anionic core neutralized by four potassium cations. The CAS Registry Number 94021-25-7 and EC Number 301-418-9 uniquely classify it in chemical databases, distinguishing it from related phosphonates such as the zinc salt derivative (CAS 68413-74-1) or the parent acid (CAS 6419-19-8) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Tetrapotassium [bis(phosphonatomethyl)amino]methylphosphonic acid |
| CAS No. | 94021-25-7 |
| EC No. | 301-418-9 |
| Molecular Formula | C₃H₈K₄NO₉P₃ |
| Molecular Weight | 451.41 g/mol |
The SMILES notation C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] further encodes its connectivity, emphasizing the central nitrogen atom bonded to three methylene-phosphonate groups.
Molecular Architecture: Nitrilotris(Methylene) Backbone and Phosphonate Group Configuration
The molecular structure features a nitrilotris(methylene) backbone —a central nitrogen atom covalently linked to three methylene (-CH₂-) groups. Each methylene group terminates in a phosphonate moiety (-PO₃²⁻), creating a tripodal ligand capable of chelating metal ions . Deprotonation of the phosphonic acid groups (-PO₃H₂) yields tetra-anionic charges, balanced by four potassium cations (K⁺) .
Table 2: Structural Features
| Component | Description |
|---|---|
| Central Atom | Nitrogen |
| Ligand Geometry | Trigonal planar around N |
| Phosphonate Groups | Three -PO₃²⁻ units |
| Counterions | Four K⁺ ions |
The bond angles between the nitrogen and methylene groups approximate 109.5°, consistent with sp³ hybridization, while the P-O bond lengths in the phosphonate groups are typically 1.49–1.52 Å, as observed in analogous phosphonates . The potassium ions interact ionically with the oxygen atoms of the phosphonate groups, stabilizing the structure .
Crystallographic Data and Spatial Arrangement of Potassium Counterions
While explicit crystallographic studies of this compound are limited, its expected crystal system can be inferred from analogous salts. Phosphonate-metal complexes often adopt monoclinic or orthorhombic systems due to the irregular geometry of the ligand and counterion packing . The potassium ions likely occupy interstitial sites, forming a coordination network with the phosphonate oxygens.
Table 3: Inferred Crystallographic Properties
| Parameter | Likely Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (hypothetical) |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.7 Å, c = 12.4 Å, β = 95° |
| Z (Formula Units/Cell) | 4 |
The Miller indices of prominent crystal planes (e.g., (100), (010)) would reflect the layered arrangement of the trisphosphonate anions and potassium ions . Fourier-transform infrared (FTIR) spectroscopy of related compounds suggests strong P-O-K vibrational modes near 1,050 cm⁻¹, supporting ionic interactions in the lattice .
Properties
CAS No. |
94021-25-7 |
|---|---|
Molecular Formula |
C3H8K4NO9P3 |
Molecular Weight |
451.41 g/mol |
IUPAC Name |
tetrapotassium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
HOORPDSJMPHUST-UHFFFAOYSA-J |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through a series of chemical reactions involving nitrilotris(methylene)trisphosphonic acid and potassium hydroxide. The reaction typically involves the neutralization of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide under controlled conditions to form the tetrapotassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Research Applications
Chelating Agent
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate is widely recognized for its ability to chelate metal ions. This property is crucial in various chemical reactions where metal ions can catalyze unwanted side reactions. By binding to these ions, the compound stabilizes the reaction environment, thereby enhancing yield and selectivity in synthetic processes.
Stabilizer in Chemical Reactions
In addition to its chelating capabilities, this compound serves as a stabilizer in chemical formulations. It is employed in reactions that require controlled conditions to prevent degradation or unwanted interactions among reactants, making it invaluable in both academic research and industrial applications.
Biological Applications
Biochemical Assays
this compound is utilized in biochemical assays, particularly in molecular biology experiments. Its ability to form stable complexes with metal ions makes it suitable for use in enzyme assays and other biochemical applications where precise control over metal ion concentrations is required.
Pharmaceutical Development
The compound has potential applications in pharmaceutical formulations, particularly as a stabilizing agent for active ingredients that are sensitive to metal ions. Its role in enhancing the stability of drug compounds can lead to improved efficacy and shelf life of pharmaceutical products.
Industrial Applications
Water Treatment
In industrial settings, this compound is used as a scale inhibitor in water treatment processes. It effectively prevents the precipitation of scale-forming minerals, thus maintaining the efficiency of cooling systems and boilers.
Corrosion Inhibition
The compound also functions as a corrosion inhibitor in various industrial applications. By forming protective layers on metal surfaces, it mitigates corrosion caused by aggressive environments, thereby extending the lifespan of equipment and infrastructure.
Environmental Impact and Safety
Research indicates that phosphonates, including this compound, generally exhibit low toxicity profiles and are not considered harmful at typical usage concentrations. Environmental assessments suggest that their use in household products and industrial applications does not pose significant risks to aquatic ecosystems when managed properly.
Mechanism of Action
The mechanism of action of tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions, thereby inhibiting their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple phosphonate groups in the compound, which can form stable complexes with metal ions . The molecular targets and pathways involved include metal ion-dependent enzymes and other metalloproteins.
Comparison with Similar Compounds
Key Insights :
- Tetrapotassium NTMP’s potassium ions improve water solubility compared to ammonium or acid forms, making it preferable in formulations requiring high solubility .
- Unlike HEDP, NTMP lacks a hydroxyl group but offers three phosphonate groups, enhancing its metal-chelating capacity .
Table 2: Functional Comparison in Corrosion/Scale Inhibition
Notes:
- *NTMP degrades in chlorine-rich environments to form NTMPClO₄⁻, but its stability is superior to HEDP .
- Tetrapotassium NTMP’s adsorption efficiency on iron hydroxide surpasses HEDP, indicating better scale inhibition in recirculating water systems .
Stability and Reactivity
- Hydrolytic Stability: Tetrapotassium NTMP exhibits greater resistance to hydrolysis compared to polyphosphates, which revert to non-inhibitive orthophosphates . This stability is attributed to the strong C–P bonds in phosphonates .
- Thermal Stability : NTMP derivatives remain stable up to 200°C, outperforming HEDP and EDTMP in high-temperature applications .
- pH Sensitivity : Optimal performance is observed in neutral to slightly alkaline conditions (pH 7–9), whereas acidic conditions reduce chelation efficiency .
Table 3: Regulatory Status of NTMP and Analogues
Biological Activity
Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate, commonly referred to as TKP, is a phosphonate compound with significant biological activity. This article will explore its biological properties, mechanisms of action, and implications for various applications based on diverse research findings.
Chemical Structure and Properties
TKP is a salt formed from nitrilotris(methylene)trisphosphonic acid. Its chemical structure consists of three phosphonic acid groups linked to a nitrilotris(methylene) backbone, which contributes to its chelating properties. The molecular formula is , and it is known for its ability to form stable complexes with metal ions.
| Property | Value |
|---|---|
| Molecular Weight | 370.4 g/mol |
| Solubility | Soluble in water |
| pH (1% solution) | 6.0 - 7.0 |
| Appearance | White crystalline powder |
TKP exhibits biological activity primarily through its ability to chelate metal ions, which can influence various biochemical pathways. It has been studied for its potential applications in agriculture, medicine, and environmental science.
- Chelation of Metal Ions : TKP can bind to divalent and trivalent metal ions, reducing their bioavailability and toxicity in biological systems. This property is particularly useful in mitigating heavy metal pollution.
- Antimicrobial Activity : Research indicates that TKP can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations.
Case Studies
- Environmental Remediation : In a study examining the effects of TKP on heavy metal-contaminated soils, it was found that application of TKP significantly reduced the bioavailability of lead and cadmium, leading to lower toxicity levels in plants .
- Agricultural Applications : A field trial demonstrated that TKP could enhance the growth of crops by improving nutrient availability through its chelating effects on essential micronutrients like zinc and iron .
- Antimicrobial Efficacy : In vitro studies revealed that TKP exhibited significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both organisms .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Metal Chelation | Reduces bioavailability of heavy metals | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Plant Growth | Enhances nutrient uptake in crops |
Toxicological Profile
Toxicological assessments indicate that TKP has a low toxicity profile. Studies have shown no significant genotoxic or mutagenic effects at environmentally relevant concentrations. The no-observed-adverse-effect level (NOAEL) for chronic exposure has been established at 500 mg/kg body weight per day in animal studies .
Safety Considerations
While TKP is generally regarded as safe, exposure should be minimized during handling due to potential irritant effects on skin and eyes at high concentrations.
Q & A
Q. How can the structural integrity of tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate be verified experimentally?
To confirm structural integrity, employ X-ray diffraction (XRD) and spectroscopic techniques. For example, XRD analysis of lead nitrilotris(methylene)triphosphonate complexes revealed layered structures with hydrogen phosphonate groups in cavities, validated by reliability factors (RwP = 9.28% for triclinic phase) . Pair this with IR spectroscopy to identify functional groups (e.g., P–O stretching at ~1000 cm<sup>-1</sup>) and thermogravimetric analysis (TGA) to assess thermal stability .
Q. What methods are effective for synthesizing nitrilotris(methylene)phosphonate derivatives, and how do steric factors influence reactivity?
Synthesis often involves ion-exchange reactions or cross-metathesis. For instance, cross-metathesis of trisphosphonate esters with alkenes can yield high-purity products (e.g., 87% yield for trisubstituted olefins) . Steric hindrance near the phosphonate group reduces reactivity; increasing methylene spacers between the double bond and phosphonate group improves reaction efficiency . Adsorption studies using ISO mini-column methods with iron-based substrates (e.g., granular ferric hydroxide) can optimize phosphonate interactions under varying pH .
Q. How does pH influence the adsorption behavior of nitrilotris(methylene)phosphonates on iron oxide substrates?
Adsorption efficiency is pH-dependent due to substrate surface charge and phosphonate protonation. At pH < 4, iron oxide surfaces are positively charged, enhancing adsorption of deprotonated phosphonates. Above pH 7, repulsion between negatively charged surfaces and phosphonates reduces adsorption. Experimental designs should use buffered solutions (e.g., 0.01 M NaCl) and monitor adsorption via ICP-OES or UV-Vis spectroscopy .
Q. What analytical techniques are recommended for assessing purity and quantifying phosphonate residues in synthesized compounds?
Use ion chromatography (IC) with conductivity detection for anion analysis (e.g., phosphate, phosphonate) and titration methods (e.g., potentiometric titration with NaOH) to quantify acidic protons. For trace impurities, combine HPLC with mass spectrometry (LC-MS) . Standard test solutions (e.g., sodium tetraphenylboron TS) can aid in precipitation and gravimetric analysis .
Advanced Research Questions
Q. How do nitrilotris(methylene)phosphonates interact with heavy metals, and what structural insights can be derived from their coordination complexes?
These phosphonates act as polydentate ligands, forming stable complexes with Pb<sup>2+</sup>, Co<sup>2+</sup>, or Cd<sup>2+</sup>. For example, lead complexes exhibit layered structures with cavities housing hydrogen phosphonate groups, as resolved via XRD (space group P1, a = 8.5077 Å). Ion-exchange properties and dehydration pathways (e.g., loss of interlamellar H2O at 120°C) can be studied using TGA and in situ XRD .
Q. What are the environmental persistence and degradation pathways of nitrilotris(methylene)phosphonates in aqueous systems?
Persistence is influenced by biodegradability and photolytic stability. Laboratory-scale studies should simulate natural conditions: monitor hydrolysis rates at pH 4–9 (25–50°C) and UV-Vis irradiation (254 nm) to assess photodegradation. Regulatory data (e.g., ECHA listings) indicate restricted use due to environmental toxicity, necessitating biodegradation assays (e.g., OECD 301) .
Q. How can computational modeling complement experimental data in predicting phosphonate reactivity and ligand behavior?
Density functional theory (DFT) calculations can model steric and electronic effects on cross-metathesis reactions or metal-ligand binding energies. Compare computed vibrational spectra (IR) with experimental data to validate coordination geometries. For layered structures, molecular dynamics (MD) simulations can predict interlayer spacing and hydration dynamics .
Q. What safety protocols are critical when handling nitrilotris(methylene)phosphonates, given their regulatory status?
Follow MSDS guidelines for corrosion and skin/eye protection. The compound is listed under restricted substances (0.01% limit for cadmium complexes) due to metal toxicity . Use fume hoods for synthesis, and employ neutralization protocols (e.g., dilute NaOH for spills). Environmental monitoring via ICP-MS is recommended for wastewater discharge .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
